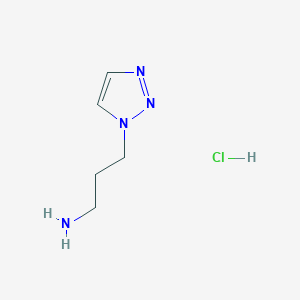
3-(1H-1,2,3-triazol-1-yl)propan-1-amine hydrochloride
Übersicht
Beschreibung
3-(1H-1,2,3-triazol-1-yl)propan-1-amine dihydrochloride is a compound with the molecular formula C5H12Cl2N4 . It has a molecular weight of 199.08 g/mol . The compound is also known by several synonyms, including [3-(1H-1,2,3-Triazol-1-yl)propyl]amine dihydrochloride and 1-(3-AMINOROPYL)-1H-1,2,3 TRIAZOLE DIHYDROCHLORIDE .
Molecular Structure Analysis
The molecular structure of 3-(1H-1,2,3-triazol-1-yl)propan-1-amine dihydrochloride consists of a triazole ring attached to a propylamine group . The InChI string for this compound is InChI=1S/C5H10N4.2ClH/c6-2-1-4-9-5-3-7-8-9;;/h3,5H,1-2,4,6H2;2*1H .Chemical Reactions Analysis
While specific chemical reactions involving 3-(1H-1,2,3-triazol-1-yl)propan-1-amine dihydrochloride are not detailed in the literature, 1,2,3-triazoles are known to participate in various chemical reactions . They are often used as building blocks in the synthesis of more complex molecules due to their excellent properties and green synthetic routes .Physical And Chemical Properties Analysis
3-(1H-1,2,3-triazol-1-yl)propan-1-amine dihydrochloride has a molecular weight of 199.08 g/mol . It has three hydrogen bond donors and three hydrogen bond acceptors . The compound has a rotatable bond count of 3 . Its exact mass and monoisotopic mass are 198.0439018 g/mol . The topological polar surface area is 56.7 Ų .Wissenschaftliche Forschungsanwendungen
Microwave-Assisted Synthesis
The compound has been utilized in the microwave-assisted synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, demonstrating its utility in preparing structurally diverse compounds. This method involves nucleophilic opening of the succinimide ring and subsequent recyclization to form the 1,2,4-triazole ring, showcasing its versatility in medicinal and agricultural chemistry (Tan, Lim, & Dolzhenko, 2017).
Tautomerism Studies
Research on 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides explored tautomerism in the 1,2,4-triazoles using NMR spectroscopy and X-ray crystallography. This study highlights the compound's role in understanding chemical structures and behaviors (Lim, Tan, Tiekink, & Dolzhenko, 2018).
Synthesis of Pyrrolidine Derivatives
It has been used in synthesizing trans N-Substituted Pyrrolidine derivatives bearing the 1,2,4-triazole ring, highlighting its role in creating compounds with potential clinical applications such as anti-migraine, antiviral, anticancer, and anxiolytic drugs (Prasad et al., 2021).
Green Chemistry Approaches
The compound features in green chemistry through a metal- and oxidant-free synthesis of fully substituted 1H-1,2,4-triazol-3-amines. This environmentally friendly approach is notable for its broad substrate scope and potential applications in organic and medicinal chemistry (Guo et al., 2021).
Antifungal Activity Studies
There has been research on 1,2,3-triazoles bridged with amine-amide functionalities, synthesized from compounds including 3-(1H-1,2,3-triazol-1-yl)propan-1-amine hydrochloride, to evaluate their antifungal activity against strains like Candida albicans and Aspergillus niger (Kaushik et al., 2019).
Generation of Structurally Diverse Libraries
The compound has been used in generating structurally diverse libraries through alkylation and ring closure reactions, indicating its usefulness in the creation of varied chemical structures for potential applications across different scientific fields (Roman, 2013).
Zukünftige Richtungen
1,2,3-triazoles have been intensely investigated by synthetic chemists in various fields due to their excellent properties and green synthetic routes . They are useful for creating molecular libraries of various functionalized 1,2,3-triazoles . Therefore, the study of 3-(1H-1,2,3-triazol-1-yl)propan-1-amine dihydrochloride and related compounds may continue to be an area of interest in future research.
Wirkmechanismus
Target of Action
Compounds with a 1,2,3-triazole ring, such as this one, are known to interact with various biological targets due to their ability to form hydrogen bonds .
Mode of Action
It’s worth noting that 1,2,3-triazole derivatives are known to interact with their targets through hydrogen bonding . This interaction can lead to changes in the target’s function, potentially altering cellular processes.
Biochemical Pathways
1,2,3-triazole derivatives are known to have broad-spectrum biological activity, suggesting they may affect multiple pathways .
Pharmacokinetics
The presence of the 1,2,3-triazole ring in the compound could potentially improve its pharmacokinetic properties, as these rings are known to form hydrogen bonds, which can enhance bioavailability .
Result of Action
Compounds containing a 1,2,3-triazole ring are known to exhibit a wide range of biological activities, suggesting that this compound could have diverse effects at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(1H-1,2,3-triazol-1-yl)propan-1-amine hydrochloride. For instance, pH levels can affect the compound’s solubility and stability, potentially influencing its bioavailability and efficacy . Additionally, the presence of other substances in the environment could potentially interact with the compound, altering its effects .
Eigenschaften
IUPAC Name |
3-(triazol-1-yl)propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4.ClH/c6-2-1-4-9-5-3-7-8-9;/h3,5H,1-2,4,6H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXWCOIOXOMZWJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=N1)CCCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl 6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate](/img/structure/B3094749.png)
![6-Fluoro-2-methylimidazo[1,2-a]pyridine](/img/structure/B3094758.png)







![Ethyl 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3094821.png)

![(2Z)-2-[(4-chlorophenyl)imino]-N-(4-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B3094845.png)

